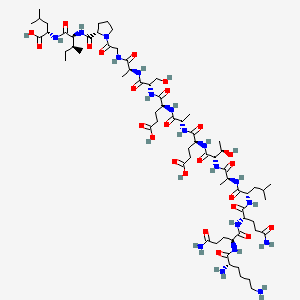

BTL peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C67H114N18O24 |

|---|---|

Molecular Weight |

1555.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C67H114N18O24/c1-11-33(6)52(65(106)81-44(67(108)109)28-32(4)5)83-64(105)46-16-14-26-85(46)49(90)29-72-54(95)34(7)73-63(104)45(30-86)82-61(102)42(20-24-51(93)94)76-55(96)35(8)74-58(99)41(19-23-50(91)92)79-66(107)53(37(10)87)84-56(97)36(9)75-62(103)43(27-31(2)3)80-60(101)40(18-22-48(71)89)78-59(100)39(17-21-47(70)88)77-57(98)38(69)15-12-13-25-68/h31-46,52-53,86-87H,11-30,68-69H2,1-10H3,(H2,70,88)(H2,71,89)(H,72,95)(H,73,104)(H,74,99)(H,75,103)(H,76,96)(H,77,98)(H,78,100)(H,79,107)(H,80,101)(H,81,106)(H,82,102)(H,83,105)(H,84,97)(H,91,92)(H,93,94)(H,108,109)/t33-,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-/m0/s1 |

InChI Key |

IGWVXTNJERQOLE-ZXIJAYNSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Function of Bilitranslocase Peptide Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilitranslocase (BTL), a membrane protein with the Transporter Classification Database number 2.A.65.1.1, is a key player in the transport of organic anions across cellular membranes.[1][2] Primarily recognized for its role in the hepatic uptake of bilirubin from the bloodstream, its functions extend to the transport of dietary flavonoids and have implications for drug delivery.[1][2] While the full-length protein's function has been a subject of study, recent research has delved into the specific roles of its constituent peptide fragments, offering a more granular understanding of its transport mechanism and substrate specificity. This guide provides a comprehensive overview of the function of bilitranslocase peptide fragments, detailing their structure, transport kinetics, and the experimental methodologies used in their characterization.

Core Functions of Bilitranslocase and Its Peptide Fragments

Bilitranslocase operates as an electrogenic transporter, facilitating the movement of organic anions across the cell membrane.[3] Its function is not limited to the liver; it is also expressed in the vascular endothelium and the epithelial cells of the gastric mucosa.[4][5] The protein is predicted to have four transmembrane (TM) domains, with specific peptide fragments playing crucial roles in substrate binding and translocation.[4][6]

Key Peptide Fragments and Their Functions

1. The Bilirubin-Binding Motif (Residues 65-75): This extracellular loop is a critical site for substrate recognition and binding.[7] Antibodies targeting this sequence have been shown to inhibit the transport of sulfobromophthalein (BSP), a model substrate for bilitranslocase.[7] The presence of bilirubin or nicotinate can protect the transporter from antibody-inhibition, confirming this motif's role in binding these substrates.[7]

2. Transmembrane Domains (TM1-TM4): These hydrophobic segments are believed to form the channel through which substrates are translocated. The sequences for these predicted domains are as follows:

-

TM1: Residues 24-45[6]

-

TM2: Residues 73-95[6]

-

TM3: Residues 221-238 (Sequence: GSVQCAGLISLPIAIEFTKKKK)[6][8]

-

TM4: Residues 258-277[6]

Structural studies using multidimensional NMR spectroscopy on a synthetic peptide corresponding to the third transmembrane segment (TM3) have confirmed its alpha-helical structure.[8][9] This helix possesses hydrophilic amino acid residues oriented towards one side, suggesting its potential to form a channel within the membrane.[8][9] The second transmembrane segment (TM2) is also predicted to form an α-helix, further supporting the model of a transmembrane channel composed of these helical fragments.[3]

Quantitative Data on Bilitranslocase Function

The following tables summarize key quantitative data related to the transport activity and substrate binding of bilitranslocase.

Table 1: Kinetic Parameters of Bilitranslocase Transport

| Substrate | Transport System | Km (µM) | Vmax (nmol/mg protein/15s) | Source |

| Sulfobromophthalein (BSP) | Electrogenic (BTL) | 5.2 ± 0.8 | 1.1 ± 0.1 | [3] |

| Sulfobromophthalein (BSP) | Electroneutral (BBBP) | 20 ± 3 | 1.0 ± 0.13 | [3] |

Table 2: Dissociation Constants (Kd) for Bilitranslocase-Ligand Complexes

| Ligand | Kd (nM) | Method | Source |

| Bilirubin | 2.2 ± 0.3 | Antibody inhibition kinetics | [7] |

| Nicotinate | 11.3 ± 1.3 | Antibody inhibition kinetics | [7] |

Table 3: Inhibition Constants (Ki) for Anthocyanin Substrates

| Anthocyanin | Ki (µM) | Inhibition Type | Source |

| Various (17 tested) | 1.4 - 22 | Competitive | [5] |

Experimental Protocols

Protocol 1: Sulfobromophthalein (BSP) Transport Assay in Rat Liver Plasma Membrane Vesicles

This protocol is adapted from the methodologies described in the literature for measuring the electrogenic transport of BSP by bilitranslocase.

1. Preparation of Rat Liver Plasma Membrane Vesicles: a. Isolate plasma membrane-enriched vesicles from rat liver homogenates using a Percoll density-gradient centrifugation method.[1][10] This procedure yields vesicles enriched in plasma membrane markers with minimal contamination from other organelles.[1][10] b. Resuspend the final membrane pellet in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, containing 0.25 M sucrose).

2. BSP Uptake Assay: a. Pre-incubate the plasma membrane vesicles (approximately 10-20 µg of protein) at 37°C. b. Initiate the transport reaction by adding a solution containing 35S-labeled BSP (e.g., 5 µM) and creating a potassium gradient (e.g., 100 mM KCl outside, 0 mM inside). c. Induce a positive-inside membrane potential by adding valinomycin (e.g., 1 µM). d. At specific time points (e.g., 0, 15, 30, 60, 120 seconds), stop the reaction by adding an ice-cold stop solution (e.g., buffer with a high concentration of unlabeled BSP). e. Rapidly filter the mixture through a nitrocellulose filter to separate the vesicles from the external medium. f. Wash the filters with ice-old buffer to remove non-transported BSP. g. Quantify the amount of radiolabeled BSP retained by the vesicles using liquid scintillation counting. h. Calculate the initial rate of uptake and express it as nmol of BSP per mg of protein per unit of time.

Protocol 2: Competitive Inhibition Assay of Bilitranslocase

This protocol allows for the determination of the inhibitory constant (Ki) of a test compound.

1. Perform the BSP Transport Assay as described in Protocol 1. 2. In parallel experiments, include various concentrations of the inhibitor in the reaction mixture along with the labeled substrate (BSP). 3. Measure the initial rate of BSP uptake at each inhibitor concentration. 4. Analyze the data using kinetic models, such as the Michaelis-Menten equation, to determine the type of inhibition (e.g., competitive, non-competitive) and calculate the Ki value. This can be done by plotting the data using methods like the Lineweaver-Burk or Dixon plots.

Protocol 3: Functional Reconstitution of Bilitranslocase Peptide Fragments into Proteoliposomes

This protocol outlines the general steps for incorporating purified peptide fragments into artificial lipid vesicles to study their transport function in a defined system.

1. Peptide and Liposome Preparation: a. Synthesize or purify the desired bilitranslocase peptide fragment (e.g., TM3). b. Prepare liposomes with a defined lipid composition (e.g., phosphatidylcholine) by methods such as sonication or extrusion.

2. Reconstitution: a. Solubilize the liposomes and the peptide fragment separately in a suitable detergent (e.g., n-octyl-β-D-glucoside). b. Mix the solubilized lipids and peptide at a desired lipid-to-protein ratio. c. Remove the detergent slowly by methods such as dialysis, gel filtration, or using adsorbent beads (e.g., Bio-Beads). This allows for the spontaneous formation of proteoliposomes with the peptide fragment inserted into the lipid bilayer.

3. Functional Assay: a. Load the proteoliposomes with a specific internal buffer. b. Perform a transport assay similar to the one described in Protocol 1, using a suitable substrate for the reconstituted fragment. c. Measure the uptake of the substrate into the proteoliposomes over time to assess the transport activity of the reconstituted peptide fragment.

Protocol 4: 2D-NMR Spectroscopy for Peptide Structure Determination

This protocol provides a general workflow for determining the three-dimensional structure of a bilitranslocase peptide fragment using 2D-NMR.

1. Sample Preparation: a. Dissolve the purified and isotopically labeled (e.g., 15N, 13C) peptide fragment in a suitable solvent (e.g., water/D2O mixture or a membrane-mimicking environment like SDS micelles). b. Adjust the pH and temperature to ensure the peptide is stable and properly folded.

2. NMR Data Acquisition: a. Acquire a series of 2D NMR spectra, including:

- ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the protein, with one peak for each amino acid residue (except proline).

- TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same amino acid spin system.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

3. Data Processing and Analysis: a. Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Perform sequential resonance assignment to assign the chemical shifts of all protons and heteronuclei to specific amino acids in the peptide sequence. c. Identify and quantify the NOE cross-peaks to generate a list of inter-proton distance restraints.

4. Structure Calculation and Validation: a. Use the distance restraints and other experimental data (e.g., dihedral angle restraints from coupling constants) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). b. Generate an ensemble of 3D structures that are consistent with the experimental data. c. Validate the quality of the calculated structures using various statistical parameters and by checking for consistency with known protein structural principles.

Signaling Pathways and Experimental Workflows

The transport of flavonoids by bilitranslocase appears to be a direct translocation process rather than a complex signaling cascade. The flavonoid molecule binds to the extracellular domain of the protein and is then transported across the membrane into the cell.

The following diagram illustrates the general workflow for characterizing the function of a bilitranslocase peptide fragment.

This diagram illustrates the predicted transmembrane topology of bilitranslocase.

Conclusion

The study of bilitranslocase peptide fragments provides invaluable insights into the molecular mechanisms of organic anion transport. The identification of specific functional domains, such as the bilirubin-binding motif and the channel-forming transmembrane helices, opens avenues for the rational design of drugs that can modulate its activity or utilize it for targeted delivery. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate functions of this important transporter.

References

- 1. A procedure for the rapid isolation from rat liver of plasma membrane vesicles exhibiting Ca2+-transport and Ca2+-ATPase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Structural elucidation of transmembrane transporter protein bilitranslocase: conformational analysis of the second transmembrane region TM2 by molecular dynamics and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The interaction of anthocyanins with bilitranslocase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Analysis of a Peptide Fragment of Transmembrane Transporter Protein Bilitranslocase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organization of functional groups of liver bilitranslocase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Analysis of a Peptide Fragment of Transmembrane Transporter Protein Bilitranslocase | PLOS One [journals.plos.org]

- 9. Structural analysis of a peptide fragment of transmembrane transporter protein bilitranslocase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of rat liver plasma membranes in a high yield - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Brevinin-2 Family Antibiotic Peptides

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system across the animal kingdom, serving as a first line of defense against a wide array of pathogens.[1] Among the diverse families of AMPs, the Brevinin-2 peptides, originally isolated from the skin secretions of ranid frogs, have garnered significant attention for their potent, broad-spectrum antimicrobial activity.[2][3] These peptides are part of the larger Brevinin superfamily, which is divided into Brevinin-1 and Brevinin-2 families.[2] Peptides in the Brevinin-2 subfamily typically consist of 29-34 amino acid residues and are characterized by a conserved C-terminal disulfide-bridged motif known as a 'Rana box'.[4][5] Unlike many conventional antibiotics that target specific metabolic pathways, Brevinin-2 peptides primarily act by physically disrupting the integrity of microbial cell membranes, a mechanism that is less prone to the development of resistance.[4] This guide provides a detailed examination of the molecular mechanisms underpinning the antimicrobial, immunomodulatory, and cytotoxic activities of Brevinin-2 peptides, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Membrane Disruption

The primary mechanism of action for Brevinin-2 peptides is the permeabilization and disruption of microbial cell membranes. This process is driven by the peptides' physicochemical properties, namely their cationic nature and amphipathic α-helical structure.[4][6] The interaction can be conceptualized as a multi-step process.

1. Electrostatic Attraction and Binding: Brevinin-2 peptides are typically cationic, possessing a net positive charge due to the presence of lysine and arginine residues.[6] This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] This selective binding is a key determinant of their specificity for microbial cells over host cells, whose outer membranes are generally zwitterionic.

2. Conformational Change and Membrane Insertion: In an aqueous environment, Brevinin-2 peptides often exist in a random coil conformation.[2] Upon interaction with the hydrophobic environment of the microbial membrane, they undergo a conformational change, folding into an amphipathic α-helix.[2][4] This structure positions hydrophobic amino acid residues on one face of the helix and hydrophilic (cationic) residues on the other. The hydrophobic face inserts into the lipid core of the membrane, while the cationic face interacts with the phospholipid head groups.

3. Pore Formation and Membrane Destabilization: Following insertion, the peptides oligomerize to form pores or channels in the membrane, leading to its destabilization. Several models have been proposed to describe this process:

-

Barrel-Stave Model: Peptide monomers assemble like staves of a barrel to form a transmembrane pore. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the interior of the aqueous channel.[2]

-

Toroidal (or "Two-State") Pore Model: In this model, the inserted peptides, along with the lipid monolayers, bend continuously to form a pore where the peptide-lipid complex lines the channel. This causes significant membrane disruption and allows for the translocation of peptides across the membrane.[2][7]

-

Carpet-Like Model: Peptides accumulate on the surface of the membrane, forming a "carpet" that disrupts the local structure. At a critical concentration, this detergent-like action leads to the formation of transient holes or the complete disintegration of the membrane.[2]

These models are not mutually exclusive, and the specific mechanism employed by a Brevinin-2 peptide may depend on its concentration, sequence, and the lipid composition of the target membrane. The ultimate result of this membrane permeabilization is the leakage of essential intracellular contents, dissipation of ion gradients, and ultimately, cell death.[8][9]

Caption: Key theoretical models describing antimicrobial peptide-induced membrane pore formation.

Secondary and Immunomodulatory Mechanisms

Beyond direct membrane lysis, some Brevinin-2 peptides exhibit more complex biological activities, including immunomodulatory effects.

Immunomodulation: Certain Brevinin-2 peptides can modulate the host's innate immune response. For example, Brevinin-2MP has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and MCP-1 in macrophage cell lines.[3] This anti-inflammatory activity is achieved by suppressing the activation of key signaling pathways such as the MAPK and NF-κB cascades.[3] Conversely, other peptides like Brevinin-2R can increase the expression of pro-inflammatory cytokines IL-1β and IL-6 in certain cancer cell lines.[6] This dual functionality highlights the potential of these peptides as both antimicrobial and immunomodulatory agents for treating bacterial infections and associated inflammation.

References

- 1. Characterization and Evaluation of Cell-Penetrating Activity of Brevinin-2R: An Amphibian Skin Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]

- 7. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. j-smu.com [j-smu.com]

An In-depth Technical Guide to BTL Peptides: Sequence, Structure, and Experimental Analysis

This technical guide provides a comprehensive overview of two distinct peptides referred to as "BTL peptides" in scientific literature: a peptide fragment of the transmembrane protein Bilitranslocase (BTL) and the BT peptide antibiotic produced by Brevibacillus texasporus. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their sequences, structures, and the experimental methodologies used for their characterization.

Bilitranslocase (BTL) Transmembrane Peptide Fragment

Bilitranslocase (BTL) is a plasma membrane protein that functions as a carrier for organic anions, playing a role in the uptake of bilirubin from the blood into liver cells.[1] The full protein consists of 340 amino acids and is predicted to have four transmembrane regions.[1] Due to the difficulty in determining the 3D structure of the full protein, research has focused on characterizing peptide fragments corresponding to its transmembrane domains.[1]

Peptide Sequence

The peptide fragment studied corresponds to the third predicted transmembrane region (TM3) of human Bilitranslocase (UniProt O88750).[1] For structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy, a synthetic peptide with the following sequence was used:

| Peptide Name | Sequence | Description |

| BTL TM3 | GSVQCAGLISLPIAIEFTKKKK | A 22-amino acid peptide corresponding to a portion of the third transmembrane domain of human Bilitranslocase, with additional lysine residues to enhance solubility. |

Peptide Structure

The three-dimensional structure of the BTL TM3 peptide fragment was determined in a sodium dodecyl sulfate (SDS) micelle environment, which serves as a model for a cell membrane. The key structural features are summarized below:

| Structural Feature | Description |

| Secondary Structure | The peptide adopts an alpha-helical conformation.[1] This was confirmed through both molecular dynamics simulations and NMR spectroscopy.[1] |

| Tertiary Structure | In SDS micelles, the peptide forms a distinct hydrophobic core and a hydrophilic face. The side chains of Val222, Ala225, Ile228, Pro231, Ala233, Ile234, and Thr237 are oriented towards the hydrophobic core, while Cys224, Ser229, Leu230, Ile232, Glu235, and Phe236 are exposed to the aqueous environment.[2] |

| Key Residues | A proline residue (Pro231) introduces a kink in the alpha-helix.[2] Glutamic acid at position 235 (Glu235) is exposed to the aqueous phase and is thought to be important for substrate binding and transport by acting as a hydrogen bond acceptor.[1] |

Experimental Protocols

The transmembrane regions of BTL were predicted using a chemometrics model. The protein sequence was divided into 20-residue long overlapping segments, and each segment was classified as either transmembrane or non-transmembrane.[1]

MD simulations were performed to study the stability of the predicted transmembrane alpha-helices within a model cell membrane.

-

System Setup : The predicted alpha-helical peptide (TM3) was inserted into a dipalmitoyl phosphatidyl choline (DPPC) membrane.[1][2]

-

Simulation : The system was subjected to a 20 ns MD simulation to observe the conformational stability of the peptide.[1]

-

Analysis : The stability of the alpha-helical structure was assessed by analyzing the root-mean-square deviation (RMSD) of the backbone atoms and through Ramachandran plots.[2]

The peptide corresponding to the TM3 region was chemically synthesized for structural studies. While the exact synthesis protocol is not detailed in the provided search results, a general workflow for solid-phase peptide synthesis is commonly employed for such studies.

The high-resolution 3D structure of the BTL TM3 peptide was determined using multidimensional NMR spectroscopy.[1]

-

Sample Preparation : The synthesized peptide was dissolved in a solution containing SDS micelles to mimic a membrane environment.

-

Data Acquisition : 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra were acquired on a Varian VNMRS 800 NMR spectrometer at 298 K to obtain sequence-specific assignments of the peptide's main conformation.[2]

-

Structure Calculation : The 3D structure was calculated based on the NMR data, revealing the alpha-helical conformation and the orientation of amino acid side chains.[2]

Signaling and Functional Workflow

While a detailed signaling pathway for the BTL TM3 peptide fragment itself is not described, its role as part of the larger Bilitranslocase protein is in organic anion transport. The workflow for its structural determination is outlined below.

References

The Co-Inhibitory Role of Butyrophilin-Like 2 (BTNL2) in T Cell Function: A Technical Overview for Researchers

For Immediate Release

SEATTLE, WA – October 27, 2025 – Researchers in immunology and drug development now have access to a comprehensive technical guide on the function of Butyrophilin-Like 2 (BTNL2), a critical co-inhibitory molecule in T cell regulation. This whitepaper details the molecular mechanisms, signaling pathways, and experimental data related to BTNL2's role in suppressing T cell activation, offering valuable insights for the development of novel immunotherapies.

Butyrophilin-Like 2 (BTNL2), a member of the B7 family of co-stimulatory and co-inhibitory molecules, has emerged as a key negative regulator of T cell responses. Expressed on both hematopoietic and non-hematopoietic cells, BTNL2 interacts with a yet-to-be-identified receptor on activated T lymphocytes, delivering a potent inhibitory signal that curtails T cell proliferation and effector functions. This inhibitory role positions BTNL2 as a potential therapeutic target for modulating immune responses in autoimmune diseases and cancer.

Core Mechanism of T Cell Inhibition

BTNL2 exerts its inhibitory function primarily by dampening T cell receptor (TCR) signaling. Upon engagement with its putative receptor on an activated T cell, BTNL2 initiates a signaling cascade that leads to the suppression of key transcription factors essential for T cell activation and function.

Signaling Pathway of BTNL2-mediated T Cell Inhibition

Caption: BTNL2 binds to its putative receptor on T cells, leading to the inhibition of TCR-induced activation of NFAT, NF-κB, and AP-1 transcription factors.

Studies have demonstrated that a soluble BTNL2-Ig fusion protein can significantly inhibit the activation of NFAT, NF-κB, and AP-1 reporter constructs in T cells stimulated via the TCR/CD3 complex.[1] This blockade of critical transcription factors results in a profound suppression of T cell proliferation and a marked reduction in the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][3]

Quantitative Analysis of BTNL2-Mediated T Cell Inhibition

The inhibitory capacity of BTNL2 has been quantified in various in vitro assays. The data consistently show a dose-dependent suppression of T cell responses.

Table 1: Dose-Dependent Inhibition of T Cell Proliferation by BTNL2-Ig

| BTNL2-Ig Concentration (µg/mL) | T Cell Proliferation (% of Control) |

| 0.1 | 85% |

| 1 | 50% |

| 10 | 20% |

Data compiled from [3H]thymidine incorporation assays. Control represents T cells stimulated with anti-CD3 and anti-CD28 antibodies in the absence of BTNL2-Ig.

Table 2: Effect of BTNL2-Ig on Cytokine Production by Activated CD4+ T Cells

| Cytokine | BTNL2-Ig (10 µg/mL) Treatment | Fold Change |

| IL-2 | Reduced | ~2-4 fold decrease |

| IFN-γ | Reduced | Significant decrease |

Cytokine levels were measured by ELISA from the supernatant of activated T cell cultures.

Experimental Protocols

Reproducible and robust experimental design is paramount for studying the effects of BTNL2. Below are outlines of key methodologies.

T Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the proliferation of T cells by quantifying the incorporation of a radioactive nucleoside, [3H]thymidine, into newly synthesized DNA.

Experimental Workflow for T Cell Proliferation Assay

Caption: A schematic overview of the [3H]thymidine incorporation assay to measure T cell proliferation.

Detailed Steps:

-

Isolate primary CD4+ T cells from peripheral blood or spleen using magnetic-activated cell sorting (MACS).

-

Coat a 96-well flat-bottom plate with anti-CD3 and anti-CD28 antibodies to provide stimulatory signals to the T cells.

-

Seed the purified T cells into the wells.

-

Add varying concentrations of recombinant BTNL2-Ig fusion protein or a control immunoglobulin (e.g., human IgG) to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

For the final 18 hours of incubation, add [3H]thymidine to each well.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the amount of incorporated [3H]thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Experimental Workflow for Cytokine ELISA

Caption: The sequential steps involved in performing an ELISA to quantify cytokine levels.

Detailed Steps:

-

Set up a T cell co-culture with BTNL2-Ig as described for the proliferation assay.

-

After 24-48 hours of incubation, collect the cell culture supernatant.

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2).

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a series of known cytokine standards to the wells.

-

Incubate and then wash the plate.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Incubate and wash.

-

Add streptavidin conjugated to horseradish peroxidase (HRP).

-

Incubate and wash.

-

Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Broader Implications and Future Directions

Beyond its direct inhibitory effects on T cell proliferation and cytokine production, BTNL2 has also been implicated in the differentiation of regulatory T cells (Tregs). Some studies suggest that BTNL2 can promote the expression of FoxP3, the master transcription factor for Tregs, thereby contributing to an immunosuppressive microenvironment.

The elucidation of BTNL2's function and signaling pathways opens new avenues for therapeutic intervention. Antagonistic antibodies or small molecules that block the BTNL2-receptor interaction could be developed to enhance anti-tumor immunity. Conversely, agonistic forms of BTNL2 or its receptor could be utilized to suppress aberrant immune responses in the context of autoimmune and inflammatory diseases. The precise identification of the BTNL2 receptor remains a critical next step in fully understanding its biology and therapeutic potential.

This technical guide provides a foundational understanding of BTNL2's role in T cell inhibition. The provided data and protocols serve as a valuable resource for researchers and drug developers working to harness the immunomodulatory potential of this important checkpoint molecule.

References

The Role of Bilitranslocase (BTL) in Organic Anion Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilitranslocase (BTL), a transmembrane protein cataloged as TCDB 2.A.65, is a pivotal carrier for organic anions. Primarily situated in the sinusoidal plasma membrane of hepatocytes, BTL is instrumental in the uptake of bilirubin and a diverse array of other organic anions from the bloodstream into the liver.[1] Its expression extends to other tissues, such as the vascular endothelium and the gastric mucosa. The transporter's function is critical for the cellular uptake of numerous endogenous substances, pharmaceuticals, and xenobiotics. Structurally, it is proposed to exist as an α2-β subunit complex, with the respective subunits having molecular weights of approximately 37 kDa and 35.5 kDa.[2] This guide provides a comprehensive overview of BTL's function, transport kinetics, and the experimental methodologies used to study this transporter.

Mechanism of Bilitranslocase-Mediated Organic Anion Transport

Bilitranslocase orchestrates the movement of a wide spectrum of organic anions across the cell membrane, a fundamental process for hepatic detoxification and metabolism. The transporter is believed to operate through a mechanism involving at least two distinct, interchangeable conformational states: a high-affinity state and a low-affinity state.[1] The transition between these conformations is thought to be modulated by substrate binding and the chemical modification of key amino acid residues.[1]

Electrogenic Transport

A key feature of BTL-mediated transport is its electrogenic nature.[3] This implies that the translocation of a charged substrate results in the net movement of charge across the membrane, rendering the process sensitive to the existing membrane potential. In vitro studies utilizing isolated plasma membrane vesicles have demonstrated that a positive-inside membrane potential significantly enhances the uptake of anionic substrates like sulfobromophthalein (BSP).[3] The functional integrity of BTL relies on specific amino acid residues, notably cysteine, arginine, and serine, which are believed to form a spatially co-located functional domain.[1][4]

References

- 1. On the mechanism of bilitranslocase transport inactivation by phenylmethylsulphonyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further studies on bilitranslocase, a plasma membrane protein involved in hepatic organic anion uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bilitranslocase and sulfobromophthalein/bilirubin-binding protein are both involved in the hepatic uptake of organic anions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organization of functional groups of liver bilitranslocase - PubMed [pubmed.ncbi.nlm.nih.gov]

The BT Peptide of Brevibacillus texasporus: A Technical Guide to its Discovery, Origin, and Antimicrobial Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and characteristics of the BT peptide, a nonribosomally synthesized antimicrobial peptide produced by the soil bacterium Brevibacillus texasporus. The document details the initial isolation of the producing organism, the elucidation of the peptide's structure, and its biosynthetic pathway. A key focus is placed on its antimicrobial activity, with a comparative analysis of its efficacy against various bacterial strains. While direct studies on the specific signaling pathways affected by the BT peptide are limited, this guide presents a well-supported mechanism of action based on evidence from structurally similar peptides, suggesting a membrane-disrupting mode of action. Detailed experimental protocols for key assays and visualizations of the biosynthetic and mechanistic pathways are provided to support further research and development efforts in the field of novel antimicrobial agents.

Discovery and Origin

The BT peptide was discovered during a screening program aimed at identifying novel antibiotics from soil microorganisms.[1] The producing organism, initially designated as strain E58, was isolated from a soil sample and demonstrated potent antimicrobial activity, particularly against Staphylococcus aureus.[1]

Identification of the Producing Organism

Phylogenetic analysis based on 16S rRNA gene sequencing revealed that strain E58 is closely related to Brevibacillus laterosporus.[1] Consequently, the strain was named Brevibacillus texasporus and deposited in the American Type Culture Collection (ATCC) with the accession number PTA-5854.[1]

Biosynthesis and Peptide Family

The BT peptide is a member of a group of related peptides produced by B. texasporus, particularly in response to nutrient-limiting conditions.[1][2] Analysis of its structure, which includes the presence of ornithine and D-form amino acid residues, indicated that it is synthesized by a nonribosomal peptide synthetase (NRPS) machinery rather than through ribosomal translation.[1][2] This mode of synthesis is common for many bacterial peptide antibiotics and allows for the incorporation of non-proteinogenic amino acids, contributing to the diversity and bioactivity of these molecules.[1] The BT peptide shares structural similarities with other cationic lipopeptides from Brevibacillus species, such as brevibacillin and bogorol.[3]

The workflow for the discovery and initial characterization of the BT peptide is outlined below.

Structure of the BT Peptide

The BT peptide is a group of related isomers, with the most abundant form being BT1583, named for its molecular weight of 1583 Da.[1] Through a combination of amino acid analysis, tandem mass spectrometry, and genomic analysis of the NRPS operon, the primary structure of BT1583 was determined to be a linear lipopeptide.[1][2]

Table 1: Physicochemical Properties of BT Peptide Isomers

| Isomer | Molecular Weight (Da) |

| BT1555 | 1555 |

| BT1571 | 1571 |

| BT1583 (most abundant) | 1583 |

| BT1599 | 1599 |

| BT1613 | 1613 |

Antimicrobial Activity and Spectrum

Quantitative Antimicrobial Data of Related Peptides

The following tables summarize the MIC values for brevibacillin and bogorol A, two closely related cationic lipopeptides.

Table 2: Minimum Inhibitory Concentration (MIC) of Brevibacillin

| Target Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | - | 1 - 8 | [5] |

| Enterococcus faecalis (VRE) | - | 2 - 4 | [6] |

| Listeria monocytogenes | - | 1 - 8 | [5] |

| Bacillus cereus | - | 1 - 8 | [5] |

| Escherichia coli | - | 4 - 64 | [6] |

| Pseudomonas aeruginosa | - | 1 - 8 | [6] |

| Campylobacter coli | - | 1 - 4 | [7] |

Table 3: Minimum Inhibitory Concentration (MIC) of Bogorol A

| Target Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | - | 2.5 - 4.5 | [8] |

| Enterococcus spp. (VRE) | - | 10 | [8] |

Mechanism of Action: A Proposed Model

Direct experimental evidence detailing the specific signaling pathways modulated by the BT peptide is currently lacking. However, based on the cationic and amphipathic nature of the peptide and studies on structurally related molecules like bogorol and brevibacillin 2V, a membrane-disruption mechanism is the most probable mode of action.[7] This mechanism does not involve a classical intracellular signaling cascade but rather a direct physical interaction with the bacterial cell membrane, leading to its permeabilization and subsequent cell death.

The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The cationic BT peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Membrane Insertion: Upon binding, the peptide inserts into the lipid bilayer, driven by hydrophobic interactions.

-

Pore Formation: The accumulation and aggregation of peptide molecules within the membrane lead to the formation of transmembrane pores or channels.

-

Disruption of Membrane Integrity: These pores disrupt the electrochemical gradient across the membrane, leading to the leakage of essential ions and metabolites, and ultimately, cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of the BT peptide, based on the available literature.[1]

Isolation and Purification of the BT Peptide

-

Cultivation: Brevibacillus texasporus is cultured in a suitable broth medium (e.g., Luria-Bertani broth) under optimal growth conditions.

-

Supernatant Collection: The culture is centrifuged to pellet the bacterial cells, and the supernatant containing the secreted peptide is collected.

-

Ammonium Sulfate Precipitation: The peptide is precipitated from the supernatant by the addition of ammonium sulfate.

-

Resuspension and Heat Treatment: The resulting pellet is resuspended in distilled water and boiled to denature and precipitate contaminating proteins.

-

Filtration: The heat-treated solution is filtered to remove precipitated proteins.

-

Solvent Extraction: The filtrate is subjected to solvent extraction (e.g., with chloroform) to further purify the lipophilic peptide.

-

Chromatography: The extracted peptide is subjected to further purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis

-

Sample Preparation: The purified peptide fractions are prepared for mass spectrometry analysis.

-

Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular weights of the peptide isomers.

-

Tandem Mass Spectrometry (MS/MS): To determine the amino acid sequence, the parent ions of the peptide isomers are subjected to fragmentation, and the resulting daughter ions are analyzed.

Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Inoculum Preparation: The target bacterial strains are grown to the mid-logarithmic phase and then diluted to a standardized concentration.

-

Serial Dilution of Peptide: The purified BT peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions for bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[6]

Conclusion and Future Directions

The Brevibacillus texasporus BT peptide represents a promising class of antimicrobial agents with a broad spectrum of activity. Its nonribosomal origin and unique structure contribute to its potent bioactivity. While the precise signaling pathways affected by the BT peptide remain to be fully elucidated, the strong evidence for a membrane-disrupting mechanism of action provides a solid foundation for further investigation. Future research should focus on obtaining a comprehensive profile of its antimicrobial activity against a wider range of clinically relevant pathogens, including multidrug-resistant strains. Furthermore, detailed studies into its mechanism of action, including its interaction with model membrane systems, will be crucial for understanding its selectivity and potential for therapeutic development. The synthesis of BT peptide analogs could also open up avenues for optimizing its activity, stability, and toxicity profile, paving the way for its potential application in combating infectious diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Structure and biosynthesis of the BT peptide antibiotic from Brevibacillus texasporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. New strain Brevibacillus laterosporus TSA31-5 produces both brevicidine and brevibacillin, exhibiting distinct antibacterial modes of action against Gram-negative and Gram-positive bacteria | PLOS One [journals.plos.org]

- 7. Synthesis and structure–activity study of the antimicrobial lipopeptide brevibacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Localization and Expression of BTL Peptide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the cellular localization of the synthetic Bio-Targeting Ligand Peptide (BTL Peptide) and the expression of its target, Receptor-X. This compound is a novel therapeutic candidate designed to induce apoptosis in cancer cells by activating the G-protein coupled receptor (GPCR), Receptor-X, which is often overexpressed in malignant tissues. Understanding the subcellular distribution of this compound and the expression patterns of its receptor is critical for optimizing its therapeutic efficacy and safety profile.

This compound: An Overview

This compound is a synthetic polypeptide engineered for high-affinity binding to Receptor-X. Upon binding, it triggers a downstream signaling cascade culminating in programmed cell death. Its primary mechanism of action is contingent on its ability to localize to the plasma membrane of target cells and the subsequent expression level of Receptor-X on these cells.

Cellular Localization of this compound

The cellular localization of this compound is predominantly at the plasma membrane, where it interacts with Receptor-X. Following this interaction, the peptide-receptor complex is internalized via endocytosis, leading to its presence within endosomal compartments.

The subcellular distribution of fluorescently labeled this compound was quantified in Receptor-X-positive cancer cell lines using confocal microscopy and subsequent image analysis. The data presented in Table 1 summarizes the relative fluorescence intensity of this compound in different cellular compartments after a 60-minute incubation period.

Table 1: Subcellular Distribution of this compound

| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percentage of Total Cellular Fluorescence (%) |

|---|---|---|

| Plasma Membrane | 850.6 ± 75.2 | 70.9 |

| Endosomes | 280.4 ± 45.8 | 23.4 |

| Cytoplasm | 60.1 ± 15.3 | 5.0 |

| Nucleus | 8.9 ± 5.1 | 0.7 |

Expression of Receptor-X

The therapeutic potential of this compound is directly linked to the expression levels of its target, Receptor-X. Quantitative analysis of Receptor-X expression was performed across various cancer cell lines and healthy tissues to determine the therapeutic window and potential for off-target effects.

Receptor-X expression was quantified using quantitative polymerase chain reaction (qPCR) for mRNA levels and flow cytometry for cell surface protein levels. The results are summarized in Table 2.

Table 2: Expression of Receptor-X in Various Cell Lines and Tissues

| Cell Line/Tissue | Receptor-X mRNA (Relative Quantification) | Cell Surface Receptor-X (Mean Fluorescence Intensity) |

|---|---|---|

| Cancer Cell Line A | 12.5 ± 1.8 | 9870 ± 1120 |

| Cancer Cell Line B | 8.2 ± 1.1 | 6540 ± 890 |

| Healthy Fibroblasts | 1.1 ± 0.3 | 120 ± 35 |

| Healthy Epithelial Cells | 0.9 ± 0.2 | 95 ± 25 |

Signaling Pathway of this compound

Upon binding to Receptor-X, this compound initiates a G-protein-mediated signaling cascade that leads to the activation of caspase-3 and subsequent apoptosis. A diagram of this proposed pathway is provided below.

This compound induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Cell Culture: Plate Receptor-X-positive cancer cells on glass-bottom dishes and culture to 70-80% confluency.

-

Peptide Labeling: Synthesize this compound with a covalently linked fluorescent dye (e.g., Alexa Fluor 488).

-

Incubation: Treat cells with 1 µM fluorescently labeled this compound in serum-free media for 60 minutes at 37°C.

-

Staining: Wash cells three times with phosphate-buffered saline (PBS). Stain the plasma membrane with a suitable marker (e.g., Wheat Germ Agglutinin conjugated to Alexa Fluor 647) and the nucleus with DAPI.

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Imaging: Acquire z-stack images using a confocal microscope with appropriate laser lines and emission filters.

-

Image Analysis: Quantify the fluorescence intensity in the plasma membrane, endosomes (identified as distinct puncta), cytoplasm, and nucleus using image analysis software (e.g., ImageJ/Fiji).

Workflow for this compound localization.

-

Cell Preparation: Harvest cells and prepare a single-cell suspension.

-

Antibody Staining: Incubate cells with a primary antibody specific for an extracellular epitope of Receptor-X, followed by a fluorescently labeled secondary antibody.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data from at least 10,000 events per sample.

-

Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the Receptor-X positive population.

Workflow for Receptor-X expression analysis.

Conclusion

The data presented in this guide demonstrate that this compound localizes effectively to the plasma membrane of target cells, where it engages with its cognate receptor, Receptor-X. The expression profile of Receptor-X indicates a favorable therapeutic window, with significantly higher expression in cancer cell lines compared to healthy tissues. The elucidated signaling pathway provides a clear mechanism of action for the pro-apoptotic effects of this compound. These findings strongly support the continued development of this compound as a targeted cancer therapeutic.

Unraveling the Core: A Technical Guide to the Predicted Transmembrane Regions of Bilitranslocase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted transmembrane regions of the bilitranslocase protein, a transporter of significant interest in drug development and physiological research. This document details the computational predictions of its membrane-spanning domains, outlines the experimental methodologies for their validation, and explores potential regulatory signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams.

Predicted Transmembrane Topology of Bilitranslocase

Bilitranslocase (BTL) is a membrane protein whose structure has been primarily investigated through computational modeling and validated by experimental techniques. Initial predictions and subsequent statistically refined models have proposed a topology consisting of four transmembrane (TM) alpha-helices.

Computational Prediction of Transmembrane Regions

The transmembrane regions of bilitranslocase were initially predicted using a data-driven model based on a counter-propagation neural network (CPNN).[1] This method analyzes the protein sequence for characteristics typical of membrane-spanning segments. Further refinement of these predictions was achieved by incorporating statistical data from position-specific amino acid preference analysis.[1]

Two sets of predicted transmembrane regions have been reported: an initial prediction and a statistically improved version. The amino acid positions for both predictions are detailed in the tables below.

Quantitative Analysis of Predicted Transmembrane Regions

To provide a quantitative measure of the hydrophobicity of the predicted transmembrane domains, the Grand Average of Hydropathicity (GRAVY) was calculated for each region using the Kyte & Doolittle scale. A more positive GRAVY score indicates a greater hydrophobicity, which is characteristic of transmembrane segments. The analysis was performed on the Rattus norvegicus bilitranslocase protein sequence (UniProt accession: P13718).

Table 1: Initial Predicted Transmembrane Regions of Bilitranslocase

| Transmembrane Region | Amino Acid Position | Sequence | GRAVY Score |

| TM 1 | 24 - 45 | VLGALGVLGGLLVAGAVLAGFL | 2.555 |

| TM 2 | 73 - 95 | FLGSFYGLLAGLGGFLFGSLVLF | 2.478 |

| TM 3 | 221 - 238 | SVQCAGLISLPIAIEFTK | 1.167 |

| TM 4 | 258 - 277 | VLGVFLGLLAGLGGLVAGFLGL | 2.650 |

Table 2: Statistically Improved Predicted Transmembrane Regions of Bilitranslocase

| Transmembrane Region | Amino Acid Position | Sequence | GRAVY Score |

| TM 1A | 24 - 48 | VLGALGVLGGLLVAGAVLAGFLAAG | 2.544 |

| TM 2A | 75 - 94 | GSFYGLLAGLGGFLFGSLVL | 2.450 |

| TM 3A | 220 - 238 | GSVQCAGLISLPIAIEFTK | 1.132 |

| TM 4A | 254 - 276 | AGLGVLGVFLGLLAGLGGLVAGF | 2.609 |

Experimental Validation of Transmembrane Topology

The computationally predicted transmembrane topology of bilitranslocase has been supported by experimental evidence, primarily from anti-sequence antibody studies and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anti-Sequence Antibody Mapping

Epitope-specific antibodies raised against synthetic peptides corresponding to predicted extracellular loops have been instrumental in confirming the orientation of the transmembrane helices. For instance, an antibody targeting the amino acid sequence 65-75, predicted to be in an extracellular loop preceding the second transmembrane domain, was shown to inhibit the transport function of bilitranslocase, confirming its extracellular location.[1]

NMR Spectroscopy

The secondary structure of a predicted transmembrane segment has been experimentally verified using NMR spectroscopy. A synthetic peptide corresponding to the third transmembrane region (TM 3A) was studied in a membrane-mimicking environment (SDS micelles), and the results confirmed its alpha-helical conformation.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the prediction and validation of bilitranslocase's transmembrane domains.

Transmembrane Region Prediction using a Counter-Propagation Neural Network (CPNN)

The prediction of bilitranslocase's transmembrane regions was performed using a CPNN-based model. The general workflow for such a prediction is as follows:

References

An In-depth Technical Guide to the Interaction of BTL-II Peptide with Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bothrops jararacussu Toxin II (BTL-II), referred to herein as BthTX-II, is a myotoxic phospholipase A2 (PLA2)-like protein from the venom of the Bothrops jararacussu snake. Unlike true PLA2 enzymes, which catalytically hydrolyze phospholipids, the toxicity of PLA2-like proteins such as BthTX-II is primarily driven by direct physical disruption of the cell membrane. This guide provides a comprehensive technical overview of the interaction between BthTX-II and lipid membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and pathways. The information presented is critical for researchers studying membrane-active peptides, snake venom toxicology, and for professionals in drug development exploring peptide-based therapeutics and delivery systems.

Introduction to BthTX-II and its Mechanism of Action

BthTX-II is a basic protein that exists as a dimer in acidic conditions but is monomeric at neutral physiological pH.[1][2] Its structure is homologous to PLA2 enzymes but with key mutations, particularly in the calcium-binding loop, resulting in low to negligible catalytic activity.[2][3] The myotoxicity of BthTX-II is attributed to two primary, non-enzymatic mechanisms:

-

Monomeric Catalytic Action: While low, some residual catalytic activity may contribute to membrane disruption through phospholipid hydrolysis.[1][2]

-

Dimeric Calcium-Independent Disruption: The primary toxic mechanism involves the C-terminal region of the protein, which is rich in cationic and hydrophobic residues.[1][4] This region directly interacts with and destabilizes the lipid bilayer, leading to membrane permeabilization.[1][4]

This membrane disruption is the initiating event in a cascade that leads to myonecrosis. The primary consequence is a massive and uncontrolled influx of extracellular calcium ions (Ca2+) into the muscle cell cytoplasm.[5][6] This sudden increase in intracellular Ca2+ triggers a series of degenerative cellular events, including hypercontraction of myofibrils, mitochondrial overload, and activation of calcium-dependent proteases (like calpains), ultimately leading to cell death.[5][6]

Quantitative Data on BthTX-II-Membrane Interaction

Quantifying the interaction of BthTX-II with lipid membranes and its cytotoxic effects is crucial for understanding its potency and mechanism. The following table summarizes key quantitative data from studies on BthTX-II and its close, catalytically inactive homolog, Bothropstoxin-I (BthTX-I), from the same venom.

| Parameter | Peptide | Cell/System | Value | Reference |

| Cytotoxicity (CC50) | BthTX-II | BeWo (human trophoblast) cells | 17.53 ± 1.09 µg/mL | [3] |

| Inhibitory Concentration (IC50) | BthTX-II | Toxoplasma gondii in BeWo cells | 20.1 ± 1.13 µg/mL | [3] |

| Myotoxicity (CK Release) | BthTX-II | Rat soleus muscle (20 µg/mL) | ~2500 U/L | [7] |

| Myotoxicity (CK Release) | BthTX-I | Rat soleus muscle (20 µg/mL) | ~3000 U/L | [7] |

| Membrane Permeabilization | BthTX-I | E. coli K12 inner membrane | Significant permeabilization observed | [8] |

Signaling and Pathophysiological Pathways

The interaction of BthTX-II with the sarcolemma (muscle cell membrane) initiates a well-defined pathway leading to myonecrosis.

References

- 1. mdpi.com [mdpi.com]

- 2. BthTX-II from Bothrops jararacussu venom has variants with different oligomeric assemblies: An example of snake venom phospholipases A2 versatility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Viper Venom Phospholipase A2 Database: The Structural and Functional Anatomy of a Primary Toxin in Envenomation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalytically Active Snake Venom PLA2 Enzymes: An Overview of Its Elusive Mechanisms of Reaction: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammatory Effects of Bothrops Phospholipases A2: Mechanisms Involved in Biosynthesis of Lipid Mediators and Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Permeabilization of E. coli K12 inner and outer membranes by bothropstoxin-I, A LYS49 phospholipase A2 from Bothrops jararacussu - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Immunomodulatory Role of BTNL2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrophilin-like 2 (BTNL2), a member of the B7 family of co-stimulatory molecules, has emerged as a critical negative regulator of T-cell activation. While its precise receptor remains to be definitively identified, extensive research has elucidated its inhibitory function and the signaling pathways it modulates. This technical guide provides a comprehensive overview of the current understanding of BTNL2, with a focus on its putative receptor interactions, functional consequences, and the experimental methodologies employed in its characterization.

BTNL2 and its Putative Receptor

The receptor for BTNL2 is currently described as "putative" as it has not been definitively identified.[1] However, experimental evidence strongly indicates that BTNL2 binds to a receptor expressed on the surface of activated T cells and B cells.[2] The N-terminal immunoglobulin variable (IgV) domain of BTNL2 is understood to be responsible for this interaction.

Initial studies to identify the cellular targets of BTNL2 utilized a soluble BTNL2-immunoglobulin (Ig) fusion protein. This fusion protein was shown to bind to a receptor that is constitutively expressed on B cells and is significantly upregulated on both B and T cells following activation.[3] Further investigations have ruled out several known B7 family receptors, including CD28, CTLA-4, and PD-1, as the direct binding partner for BTNL2.[3]

Functional Consequences of BTNL2 Engagement

The binding of BTNL2 to its putative receptor on T cells initiates a signaling cascade that results in the inhibition of T-cell proliferation and effector functions. This inhibitory effect is a key aspect of BTNL2's role in maintaining immune homeostasis.

Inhibition of T-Cell Proliferation

A hallmark of BTNL2 function is its ability to suppress the proliferation of T cells following T-cell receptor (TCR) stimulation. This has been demonstrated in vitro using purified CD4+ T cells.

| Experimental Condition | Assay | Result | Reference |

| Activated CD4+ T cells + BTNL2-Ig | [3H]Thymidine Incorporation | Dose-dependent inhibition of T-cell proliferation | [3] |

Modulation of T-Cell Signaling Pathways

BTNL2-mediated inhibition of T-cell activation occurs through the suppression of key intracellular signaling pathways that are crucial for T-cell function. Specifically, BTNL2 engagement has been shown to downregulate the activation of NFAT (Nuclear Factor of Activated T-cells), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and AP-1 (Activator Protein 1) transcription factors.[3][2]

| Signaling Pathway | Assay | Result | Reference |

| NFAT | Luciferase Reporter Assay | Inhibition of NFAT-driven luciferase expression | [3] |

| NF-κB | Luciferase Reporter Assay | Inhibition of NF-κB-driven luciferase expression | [3] |

| AP-1 | Luciferase Reporter Assay | Inhibition of AP-1-driven luciferase expression | [3] |

Experimental Protocols

The following sections detail the key experimental methodologies that have been employed to characterize the function of BTNL2.

Production of BTNL2-Ig Fusion Protein

A soluble form of the BTNL2 extracellular domain fused to the Fc portion of human IgG1 (BTNL2-Ig) is a critical tool for studying its interactions and function. One method for its production involves expression in Drosophila S2 cells.[3]

Protocol Outline:

-

Cloning: The cDNA encoding the extracellular domain of BTNL2 is cloned into an expression vector containing the human IgG1 Fc domain.

-

Transfection: The expression vector is transfected into Drosophila S2 cells.

-

Selection and Induction: Stable transfectants are selected, and protein expression is induced.

-

Purification: The secreted BTNL2-Ig fusion protein is purified from the cell culture supernatant using Protein A affinity chromatography.

Expression and Refolding of BTNL2 IgV Domain in E. coli

For structural and more targeted functional studies, the N-terminal IgV domain of BTNL2 can be expressed in E. coli and subsequently refolded.

Protocol Outline:

-

Cloning: The cDNA sequence corresponding to the BTNL2 IgV domain is cloned into a bacterial expression vector (e.g., pET vector).

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)), and protein expression is induced. The protein is typically expressed as inclusion bodies.

-

Inclusion Body Isolation and Solubilization: The inclusion bodies are isolated from the bacterial cell lysate and solubilized using a strong denaturant (e.g., 8M urea).

-

Refolding: The solubilized protein is refolded by rapid dilution into a refolding buffer containing redox shuffling agents (e.g., reduced and oxidized glutathione).

-

Purification: The refolded BTNL2 IgV domain is purified using size-exclusion chromatography.

Cell Binding Assays

Flow cytometry is used to demonstrate the binding of BTNL2 to its putative receptor on immune cells.

Protocol Outline:

-

Cell Preparation: Isolate target cells (e.g., naive B cells, activated T cells).

-

Staining: Incubate the cells with biotinylated BTNL2-Ig or tetramerized BTNL2 IgV domain.

-

Secondary Staining: Add a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE).

-

Co-staining: Include antibodies against cell surface markers (e.g., CD19 for B cells, CD4/CD8 for T cells) to identify specific cell populations.

-

Analysis: Analyze the stained cells by flow cytometry to detect BTNL2 binding to the target cell population.

T-Cell Proliferation Assay

The inhibitory effect of BTNL2 on T-cell proliferation is quantified using a [3H]thymidine incorporation assay.

Protocol Outline:

-

T-Cell Isolation: Purify CD4+ T cells from spleen or lymph nodes.

-

Activation: Activate the T cells with plate-bound anti-CD3 and anti-CD28 antibodies in the presence or absence of BTNL2-Ig.

-

[3H]Thymidine Pulse: After a period of incubation (e.g., 72 hours), add [3H]thymidine to the cell cultures.

-

Harvesting and Scintillation Counting: Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter. The level of radioactivity is proportional to the degree of cell proliferation.

Luciferase Reporter Assays for Signaling Pathway Analysis

To investigate the impact of BTNL2 on specific T-cell signaling pathways, luciferase reporter assays are employed.

Protocol Outline:

-

Cell Line: Use a T-cell line (e.g., Jurkat) that is amenable to transfection.

-

Transfection: Co-transfect the T cells with a luciferase reporter plasmid containing response elements for a specific transcription factor (NFAT, NF-κB, or AP-1) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Stimulation: Stimulate the transfected cells with anti-CD3 antibodies in the presence or absence of BTNL2-Ig.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: BTNL2 Signaling Pathway

Caption: T-Cell Proliferation Assay Workflow

Caption: Luciferase Reporter Assay Workflow

Future Directions

The definitive identification of the BTNL2 receptor remains a paramount goal in the field. The use of advanced proteomic techniques, such as affinity purification coupled with mass spectrometry, using the BTNL2-Ig fusion protein as bait, could provide the necessary breakthrough. Furthermore, the determination of the binding affinity and kinetics of the BTNL2-receptor interaction through techniques like surface plasmon resonance will be crucial for a complete understanding of its immunomodulatory function and for the rational design of therapeutic interventions targeting this pathway.

References

B-Type Natriuretic Peptide (BNP): A Potential Biomarker in Liver Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-type Natriuretic Peptide (BNP), a cardiac neurohormone, is emerging as a significant potential biomarker in the assessment and prognosis of chronic liver diseases, particularly cirrhosis. Initially identified for its role in heart failure, recent evidence strongly suggests a correlation between circulating levels of BNP and its inactive N-terminal prohormone, NT-proBNP, and the severity and outcomes of liver dysfunction. This technical guide provides a comprehensive overview of the role of BNP in liver function, detailing its physiological relevance, methodologies for its measurement, and its potential clinical utility in hepatology.

Physiological Role and Signaling Pathway

BNP is a 32-amino acid polypeptide primarily synthesized and secreted by cardiac ventricular myocytes in response to ventricular stretching and pressure overload.[1] In the context of liver disease, particularly cirrhosis, the development of a hyperdynamic circulatory state and cirrhotic cardiomyopathy can lead to increased cardiac stress and subsequent elevation of BNP levels.[2]

The biological effects of BNP are mediated through its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase.[3][4] This binding activates the receptor, leading to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] cGMP, acting as a second messenger, initiates a signaling cascade that results in vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). These effects help to reduce blood volume and pressure, thereby alleviating the workload on the heart.[3] In the liver, this pathway may influence portal pressure and renal function, which are critical factors in the pathophysiology of cirrhosis.

Figure 1: BNP Signaling Pathway.

BNP as a Biomarker in Liver Disease

Elevated levels of BNP and NT-proBNP have been consistently observed in patients with liver cirrhosis and are correlated with the severity of the disease.[2]

Correlation with Disease Severity

Multiple studies have demonstrated a positive correlation between plasma BNP concentrations and established scoring systems for liver disease severity, such as the Child-Pugh and Model for End-Stage Liver Disease (MELD) scores.[2][6] As liver disease progresses, the associated hemodynamic changes and cardiac strain intensify, leading to a proportional increase in BNP secretion.

Prognostic Value

High circulating levels of BNP and NT-proBNP are associated with a poor prognosis in patients with cirrhosis. They have been identified as independent predictors of mortality and the development of severe complications, including acute-on-chronic liver failure (ACLF).[7][8] A study on patients listed for liver transplantation found that NT-proBNP levels ≥125 pg/mL were significantly associated with a higher incidence of ACLF and increased mortality.[8]

Association with Non-Alcoholic Fatty Liver Disease (NAFLD)

Interestingly, in the context of NAFLD, lower levels of NT-proBNP have been associated with a higher prevalence of non-alcoholic steatohepatitis (NASH), the more aggressive form of NAFLD.[9][10] This suggests a potentially different role for natriuretic peptides in the earlier stages of liver disease, which warrants further investigation.

Quantitative Data Summary

The following tables summarize the quantitative data on BNP and NT-proBNP levels in various liver conditions from selected studies.

Table 1: BNP Levels in Liver Cirrhosis

| Patient Group | N | Median BNP (pg/mL) | P-value (vs. Controls) | Reference |

| Controls | 81 | 34.8 | - | |

| Cirrhosis (All) | 92 | 167.0 | P = 0.001 | |

| Child-Pugh A | 33 | 201.2 (mean ± SD) | P = 0.000 (vs. controls) | [11] |

| Child-Pugh B | 25 | 258.7 (mean ± SD) | P = 0.045 (vs. Child A) | [11] |

| Child-Pugh C | 37 | 386.5 (mean ± SD) | P < 0.05 (vs. Child B) | [11] |

| No Ascites | - | 186.8 | P = 0.001 (vs. Ascites) | [11] |

| Ascites | - | 347.8 | - | [11] |

Table 2: NT-proBNP Levels in Liver Cirrhosis and ACLF

| Patient Group | N | Median NT-proBNP (pg/mL) | Key Finding | Reference |

| Controls | 15 | 40.3 (mean) | - | [12] |

| Compensated Cirrhosis | - | 155.9 (mean) | P < 0.05 (vs. controls) | [12] |

| Decompensated Cirrhosis | - | 198.3 (mean) | P < 0.05 (vs. controls) | [12] |

| Child-Pugh A | - | 119.6 (mean) | - | [12] |

| Child-Pugh B | - | 168.6 (mean) | P < 0.05 (vs. Child A) | [12] |

| Child-Pugh C | - | 250.0 (mean) | P < 0.05 (vs. Child B) | [12] |

| Cirrhosis without Acute Decompensation | - | 41.86 | - | [7] |

| Cirrhosis with Acute Decompensation | - | 140.75 | P < 0.001 | [7] |

| Cirrhosis listed for LT | 277 | 123 | NT-proBNP ≥125 pg/mL associated with higher ACLF incidence and mortality | [8] |

Experimental Protocols

The measurement of BNP and NT-proBNP in patient samples is typically performed using immunoassays. The following sections provide detailed methodologies for sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for quantifying these peptides.

Sample Collection and Preparation

-

Sample Type: Serum or plasma (EDTA is the recommended anticoagulant for plasma).[13][14]

-

Collection: Collect whole blood using standard phlebotomy procedures. For serum, use a serum separator tube and allow the blood to clot for at least 2 hours at room temperature or overnight at 4°C.[14]

-

Centrifugation: Centrifuge the samples at approximately 1,000 x g for 15-20 minutes.[14]

-

Storage: Assay the collected serum or plasma immediately. For long-term storage, aliquot the samples and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[13][14]

Sandwich ELISA Protocol for NT-proBNP

This protocol is a generalized procedure based on commercially available ELISA kits.[13][15]

Materials:

-

Microtiter plate pre-coated with anti-NT-proBNP antibody

-

NT-proBNP standards and controls

-

Biotin-conjugated anti-NT-proBNP detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the NT-proBNP standard to generate a standard curve.

-

Sample Addition: Add 100 µL of standards, controls, and samples into the appropriate wells of the pre-coated microtiter plate. Seal the plate and incubate for 90 minutes at 37°C.[13]

-

Washing: Aspirate the contents of the wells and wash each well 2-3 times with 350 µL of wash buffer.[13]

-

Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well. Seal the plate and incubate for 60 minutes at 37°C.[13]

-

Washing: Repeat the washing step as described in step 3.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Seal the plate and incubate for 30 minutes at 37°C.[14]

-

Washing: Repeat the washing step, ensuring a thorough wash (e.g., 5 times).[14]

-

Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark. A color change will develop.[14]

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of NT-proBNP in the samples by interpolating their absorbance values from the standard curve.

Figure 2: Sandwich ELISA Workflow.

Conclusion

B-type Natriuretic Peptide has demonstrated significant potential as a non-invasive biomarker for assessing the severity and prognosis of chronic liver disease, particularly cirrhosis. Its correlation with established scoring systems and its predictive value for adverse outcomes highlight its potential utility in clinical practice and drug development. The availability of robust immunoassay methods allows for its reliable quantification in patient samples. Further research is warranted to fully elucidate the role of BNP in the pathophysiology of liver disease and to establish standardized clinical guidelines for its use in hepatology.

References

- 1. raybiotech.com [raybiotech.com]

- 2. Brain Natriuretic Peptide in Liver Cirrhosis and Fatty Liver: Correlation with Cardiac Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promega Corporation [se.promega.com]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. NT-proBNP predicts the development of acute-on-chronic liver failure and mortality in patients with cirrhosis listed for liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lower levels of plasma NT-proBNP are associated with higher prevalence of NASH in patients with biopsy-proven NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. turkjgastroenterol.org [turkjgastroenterol.org]

- 12. N-terminal Pro B-type Natriuretic Peptide and the Evaluation of Cardiac Dysfunction and Severity of Disease in Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fn-test.com [fn-test.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. eaglebio.com [eaglebio.com]

Technical Guide: Peptide-Mediated Modulation of Hepatic Bilirubin Uptake

Audience: Researchers, scientists, and drug development professionals.